Araboflavin, D-
Description
Contextualizing D-Araboflavin within the Flavin Research Landscape
Flavins, primarily in the form of flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), are indispensable cofactors for a vast array of redox enzymes known as flavoproteins. These enzymes participate in a multitude of critical cellular processes, including energy metabolism, DNA repair, and detoxification. The isoalloxazine ring of the flavin molecule is the site of its redox activity, capable of accepting and donating one or two electrons. The sugar side chain, while not directly involved in the redox chemistry, plays a crucial role in the proper positioning and interaction of the cofactor within the enzyme's active site.
D-Araboflavin distinguishes itself from the endogenous riboflavin (B1680620) by the stereochemical configuration of the hydroxyl group at the 2'-position of the pentityl side chain. This seemingly minor change from a D-ribityl to a D-arabityl moiety has profound implications for its biological activity, primarily by altering its interaction with flavin-metabolizing enzymes and flavoproteins. This makes D-Araboflavin an excellent example of how subtle chemical modifications can be leveraged to understand the stringent structural requirements of biological systems.
Significance of Flavin Analogs in Elucidating Biological Mechanisms
The study of flavin-dependent enzymes has been greatly advanced by the use of synthetic flavin analogs. These modified flavins serve as powerful molecular probes to investigate various aspects of flavoenzyme function, including:
Enzyme-Cofactor Interactions: By systematically altering the structure of the flavin molecule, researchers can map the specific interactions between the cofactor and the protein's active site. This helps in understanding how the protein environment modulates the redox potential and reactivity of the flavin.
Catalytic Mechanisms: Flavin analogs can be designed to trap reaction intermediates or to favor one catalytic pathway over another, thereby providing insights into the step-by-step mechanism of enzymatic reactions.
Probing the Active Site Environment: Analogs with spectroscopic properties sensitive to the local environment can be used to report on the polarity, accessibility to solvent, and the presence of specific functional groups within the enzyme's active site. researchgate.net
Inhibition of Flavoenzymes: Analogs that act as competitive inhibitors can be used to study the physiological roles of specific flavoenzymes and as potential leads for the development of therapeutic agents. frontiersin.org
D-Araboflavin, as a structural analog of riboflavin, falls into this category of invaluable research tools, primarily functioning as a competitive inhibitor and a probe for cofactor specificity.
Overview of Research Domains Pertaining to D-Araboflavin
Research involving D-Araboflavin has spanned several key areas of chemical biology, providing valuable insights into flavin metabolism and function. The primary domains of investigation include:
Flavoenzyme Specificity and Inhibition: A major focus of D-Araboflavin research has been its role as a competitive inhibitor of flavokinase, the enzyme responsible for the first step in the conversion of riboflavin to its active coenzyme forms, FMN and FAD. scbt.com By competing with riboflavin for the active site of this enzyme, D-Araboflavin can disrupt flavin homeostasis and thereby inhibit the function of all flavin-dependent enzymes.
Antimetabolite Activity: Due to its ability to interfere with normal riboflavin metabolism, D-Araboflavin exhibits antimetabolite properties. This has led to investigations into its potential as an antimicrobial agent, as many microorganisms rely on their own flavin biosynthesis pathways. nih.gov
Probing Flavoenzyme Active Sites: The altered stereochemistry of the D-arabityl side chain can be used to probe the stringency of the cofactor binding site in various flavoproteins. researchgate.net Differences in how various flavoenzymes interact with D-Araboflavin compared to riboflavin can reveal important details about the architecture and flexibility of their active sites.
The following sections will delve deeper into the specific research findings related to the chemical properties, synthesis, and biological applications of D-Araboflavin, illustrating its utility as a powerful tool in chemical biology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5978-87-0 |
|---|---|
Molecular Formula |
C17H20N4O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14+/m1/s1 |
InChI Key |
AUNGANRZJHBGPY-BZPMIXESSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Historical and Theoretical Frameworks of Flavin Antagonism
Genesis of Antivitamin Discovery in Biological Systems
The concept of antivitamins emerged from early nutritional research in the early 20th century, a period marked by the systematic discovery of essential dietary factors. nih.govnih.gov Scientists observed that animals fed purified diets consisting only of known essential nutrients often failed to thrive, suggesting the existence of "accessory food factors." nih.gov This line of inquiry led to the isolation and characterization of numerous vitamins.
The idea that a substance could actively antagonize the function of a vitamin was a significant conceptual leap. It moved beyond simple deficiency to a model of competitive interaction at a molecular level. The discovery that structurally similar molecules could interfere with metabolic processes laid the groundwork for the field of antimetabolites. wikipedia.org These compounds, by mimicking the natural substrate, could bind to the active site of an enzyme without eliciting the proper biological response, thereby inhibiting the enzyme's function. wikipedia.org This principle of competitive inhibition became central to understanding the mechanism of action for many early drugs and antivitamins.
Early Academic Investigations into Riboflavin (B1680620) Analogs
Following the isolation and structural elucidation of riboflavin in the 1930s, researchers began to synthesize and study various structural analogs to better understand its biological function. wikipedia.orgbris.ac.uk Among the pioneers in this field was Richard Kuhn, who was awarded the Nobel Prize in Chemistry in 1938 for his work on carotenoids and vitamins, including riboflavin. bris.ac.uk His laboratory was instrumental in the synthesis and biological evaluation of numerous riboflavin derivatives.
D-araboflavin, which differs from riboflavin only in the stereochemistry of the ribityl side chain, was one such analog. Early studies on microorganisms, such as Lactobacillus casei, demonstrated that D-araboflavin could inhibit bacterial growth and that this inhibition could be reversed by the addition of riboflavin. This provided strong evidence for its role as a competitive antagonist. These initial investigations were crucial in establishing the structure-activity relationships of flavins and demonstrating the high specificity of biological systems for the correct vitamin stereoisomer.
Conceptual Models of Antagonistic Interaction at Molecular Levels
The antagonistic effect of D-araboflavin is rooted in its structural similarity to riboflavin, allowing it to compete for binding sites on flavoenzymes, the biological machinery that utilizes riboflavin's coenzyme forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). nih.gov The key to this antagonism lies in the subtle yet critical difference in the stereochemistry of the ribityl side chain.
Competitive Inhibition at the Active Site:
Flavoenzymes possess highly specific active sites that recognize and bind riboflavin to convert it into its active coenzyme forms, FMN and FAD, through the action of enzymes like riboflavin kinase. scispace.com D-araboflavin, due to its analogous isoalloxazine ring structure, can fit into the binding pocket of these enzymes. However, the incorrect spatial arrangement of the hydroxyl groups on its D-arabityl side chain prevents the enzyme from properly catalyzing the subsequent phosphorylation or adenylylation reactions.
This binding of the antagonist without productive catalysis effectively blocks riboflavin from accessing the active site, leading to a state of competitive inhibition. The degree of inhibition is dependent on the relative concentrations of the vitamin and its antagonist.
Structural Basis for Antagonism:
The interaction between a flavin and its cognate enzyme is a precise "lock-and-key" mechanism, where specific hydrogen bonds and hydrophobic interactions stabilize the complex. Molecular modeling studies suggest that the altered stereochemistry of the D-arabityl side chain in D-araboflavin disrupts this intricate network of interactions. While the isoalloxazine ring may bind effectively, the improper orientation of the side chain's hydroxyl groups can lead to steric hindrance or the loss of crucial hydrogen bonds necessary for the catalytic process. This prevents the conformational changes within the enzyme that are required for its function. nih.gov
The table below summarizes the key structural and functional differences between D-riboflavin and D-araboflavin that underpin the latter's antagonistic properties.
| Feature | D-Riboflavin | D-Araboflavin | Implication for Antagonism |
| Isoalloxazine Ring | Identical | Identical | Allows for recognition and binding to the active site of flavoenzymes. |
| Side Chain | D-Ribityl | D-Arabityl | The different stereochemistry of the hydroxyl groups is the primary basis for antagonism. |
| Enzyme Interaction | Correct stereochemistry allows for proper binding and subsequent enzymatic conversion to FMN and FAD. | Incorrect stereochemistry leads to improper binding or prevents the necessary conformational changes in the enzyme for catalysis. | |
| Biological Activity | Essential vitamin, acts as a precursor to coenzymes FMN and FAD. | Acts as a competitive inhibitor of riboflavin, leading to signs of riboflavin deficiency. |
The study of D-araboflavin and other early riboflavin analogs was pivotal in shaping our understanding of vitamin function and enzyme-substrate interactions. It provided a clear and compelling example of competitive antagonism and highlighted the remarkable stereospecificity of biological systems. These foundational concepts continue to inform the development of new therapeutic agents that target specific enzymatic pathways.
Molecular Basis of D Araboflavin S Interaction with Flavin Systems
Comparative Structural Analysis of D-Araboflavin and Riboflavin (B1680620)
| Feature | D-Araboflavin | Riboflavin |
| Isoalloxazine Ring | 7,8-dimethylisoalloxazine | 7,8-dimethylisoalloxazine |
| Sugar Moiety | D-arabitol | D-ribitol |
| Key Stereochemical Difference | Hydroxyl group at C2' is on the opposite side compared to Riboflavin | Naturally occurring configuration |
| Predominant Conformation | Extended | Bent |
This table provides a comparative overview of the key structural features of D-Araboflavin and Riboflavin.
Nuclear Magnetic Resonance (NMR) studies and molecular dynamics simulations have revealed that the D-arabitol moiety in D-Araboflavin tends to adopt a more extended, planar zigzag conformation. In contrast, the D-ribitol side chain of Riboflavin typically assumes a more bent or curved conformation. This difference in the spatial arrangement of the hydroxyl groups along the sugar chain is a critical factor influencing how each molecule fits into the highly specific binding pockets of flavoenzymes.
Stereochemical Considerations in D-Araboflavin's Bioactivity
The bioactivity of D-Araboflavin as a competitive antagonist of Riboflavin is a direct consequence of its stereochemistry. Flavoenzymes have evolved to recognize the specific three-dimensional shape of Riboflavin, and the "bent" conformation of its D-ribityl side chain is a key feature for optimal binding. The more linear, "extended" conformation of D-Araboflavin's D-arabityl chain can hinder its ability to fit snugly into the active sites of these enzymes.
This stereochemical incongruity is the primary reason why D-Araboflavin, despite its structural similarity to Riboflavin, often acts as a metabolic imposter. It can occupy the binding site of a flavoenzyme, preventing the binding of Riboflavin, but due to its improper orientation, it may not be efficiently converted into the active coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD), or it may form non-functional analogs. This disruption of flavin coenzyme synthesis is a central tenet of its antimetabolite activity. The differential positioning of the hydroxyl groups on the D-arabitol chain compared to the D-ribitol chain can lead to altered hydrogen bonding networks within the enzyme's active site, further contributing to its inhibitory effects.
Determinants of Specificity in D-Araboflavin's Interaction with Flavin-Binding Sites
The specificity of the interaction between any flavin and its cognate binding site is a multifactorial phenomenon, dictated by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces. In the case of D-Araboflavin, its interaction with flavin-binding sites is a delicate interplay between recognition of the common isoalloxazine ring and discrimination based on the stereochemistry of the sugar side chain.
Key Determinants of Flavin-Binding Specificity:
Hydrophobic Interactions: The isoalloxazine ring of flavins is largely hydrophobic and typically engages in stacking interactions with aromatic amino acid residues, such as tryptophan and tyrosine, within the binding pocket of flavoproteins. This interaction is crucial for anchoring the flavin molecule. For instance, in the chicken riboflavin-binding protein, the isoalloxazine ring of riboflavin is sandwiched between the parallel planes of a tryptophan and a tyrosine residue. It is expected that the isoalloxazine ring of D-Araboflavin would engage in similar hydrophobic interactions.
Hydrogen Bonding Network: The hydroxyl groups of the sugar side chain form a network of hydrogen bonds with specific amino acid residues in the binding site. This network is highly sensitive to the precise spatial arrangement of the hydroxyl groups. The altered stereochemistry of the D-arabitol moiety in D-Araboflavin inevitably leads to a different hydrogen bonding pattern compared to Riboflavin. This can result in a less stable enzyme-substrate complex, which is a key factor in its reduced biological activity and, in many cases, its inhibitory nature.
While D-Araboflavin can bind to flavin-binding sites due to the shared isoalloxazine ring, the subtle yet significant stereochemical differences in its sugar side chain are the ultimate determinants of its biological fate. These differences disrupt the fine-tuned interactions necessary for its conversion into functional coenzymes, leading to its characteristic role as a competitive inhibitor in flavin-dependent metabolic pathways.
Influence of D Araboflavin on Riboflavin Biosynthetic Pathways
Interruption Mechanisms of D-Araboflavin within de novo Riboflavin (B1680620) Synthesis
The de novo biosynthesis of riboflavin is a fundamental pathway in most microorganisms and plants, involving a series of enzymatic reactions that convert guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate into riboflavin. researchgate.netfrontiersin.org The potential for analogs like D-Araboflavin to interrupt this pathway is of scientific interest, though specific interruption mechanisms have not been elucidated in detail.
There is no specific research data available in peer-reviewed literature detailing the direct effects or inhibitory activity of D-Araboflavin on GTP Cyclohydrolase II. Studies on inhibitors for this enzyme have focused on other GTP substrate analogs, but not on riboflavin analogs like D-Araboflavin, which would likely act at a later stage of the pathway.
Lumazine (B192210) synthase catalyzes the penultimate step in riboflavin formation: the condensation of an amino-pyrimidine derivative with a four-carbon unit (3,4-dihydroxy-2-butanone-4-phosphate) to form 6,7-dimethyl-8-ribityllumazine (B135004) (DMRL). researchgate.netfrontiersin.org This enzyme is a significant target for the development of antibacterial agents because the pathway is absent in humans. researchgate.net
While numerous substrate-analog inhibitors of lumazine synthase have been designed and studied, there is no available scientific literature that specifically investigates or quantifies the effect of D-Araboflavin on lumazine synthase reactions. It is plausible that as a riboflavin analog, it might interact with the active site, but without experimental data, any potential perturbation remains speculative.
The final step in the pathway is catalyzed by riboflavin synthase, which facilitates an unusual dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine (DMRL) to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled in the pathway. researchgate.netnih.gov
As D-Araboflavin is a structural analog of the final product, riboflavin, it could potentially act as a product inhibitor of riboflavin synthase. Product inhibition by riboflavin itself has been observed in some organisms. researchgate.net However, specific studies detailing the competitive or non-competitive inhibition kinetics of D-Araboflavin with riboflavin synthase are absent from the available scientific literature. Therefore, any direct interference with this enzyme's catalysis by D-Araboflavin has not been experimentally demonstrated or quantified.
Impact on Precursor Utilization in Riboflavin Biosynthesis
The primary precursors for riboflavin synthesis are Guanosine Triphosphate (GTP) and Ribulose 5-phosphate. researchgate.netnih.gov An inhibitor of the pathway could theoretically cause an accumulation of precursors upstream of the inhibited step or a depletion of intermediates downstream.
There is no published research that analyzes how D-Araboflavin affects the cellular pools or utilization rates of GTP, ribulose 5-phosphate, or any of the pyrimidine and lumazine intermediates in the riboflavin biosynthetic pathway.
Analysis of Feedback Regulation Alterations Induced by D-Araboflavin
In many bacteria, the riboflavin biosynthesis pathway is regulated by a feedback mechanism involving a riboswitch. The FMN riboswitch, located in the 5' untranslated region of the relevant mRNAs, can bind to flavin mononucleotide (FMN), a derivative of riboflavin, to downregulate the expression of the biosynthetic genes. nih.gov
It is conceivable that D-Araboflavin, or a phosphorylated derivative (D-Araboflavin mononucleotide), could interact with the FMN riboswitch, thereby altering the feedback regulation of the pathway. For instance, the riboflavin analog roseoflavin is known to target the FMN riboswitch. nih.gov However, no studies have been published that specifically investigate the binding of D-Araboflavin to the FMN riboswitch or analyze any alterations in feedback regulation induced by this compound.
D Araboflavin S Modulation of Flavoenzyme Systems
Impact on Redox Cycling and Electron Transfer in Flavoenzyme-Dependent Pathways
Disruptions in Cellular Respiration Components (e.g., Complex I, II)
The mitochondrial electron transport chain is a cornerstone of aerobic respiration, responsible for the majority of ATP production. Several key components of this chain are flavoenzymes, making them susceptible to inhibition by riboflavin (B1680620) antagonists like D-araboflavin.
Complex I (NADH:Ubiquinone Oxidoreductase) is the first and largest enzyme complex in the electron transport chain. mdpi.com Its primary function is to catalyze the transfer of electrons from NADH to ubiquinone. This process is fundamentally dependent on the flavocoenzyme FMN, which acts as the initial electron acceptor from NADH. nih.gov The enzyme in Complex I, NADH dehydrogenase, is a flavoprotein containing an FMN prosthetic group that is essential for its catalytic activity. mdpi.comnih.gov By acting as a riboflavin antagonist, D-araboflavin can interfere with the synthesis of FMN or compete for its binding site on the apoenzyme of Complex I. scbt.com Inhibition at this stage disrupts the entire flow of electrons from NADH, leading to a decrease in ATP production and impaired mitochondrial respiration. aging-us.com Studies on riboflavin deficiency have demonstrated that it can lead to reduced levels and activity of Complex I components. aging-us.com
Table 1: Impact of D-Araboflavin on Cellular Respiration Components
| Component | Flavin Cofactor | Function | Consequence of D-Araboflavin Modulation |
|---|---|---|---|
| Complex I (NADH Dehydrogenase) | FMN | Accepts electrons from NADH and initiates the electron transport chain. mdpi.comnih.gov | Competitive inhibition disrupts electron flow from NADH, reducing ATP synthesis. scbt.comaging-us.com |
| Complex II (Succinate Dehydrogenase) | FAD | Transfers electrons from succinate (B1194679) (from the citric acid cycle) to ubiquinone. mdpi.comnih.gov | Impaired function reduces the supply of electrons for the electron transport chain, decreasing overall respiratory efficiency. aging-us.comlibretexts.org |
Alterations in Antioxidant Enzyme Systems (e.g., Glutathione (B108866) Reductase)
Beyond its role in energy production, riboflavin is integral to the cellular antioxidant defense network. This is primarily through the FAD-dependent enzyme, glutathione reductase.
Glutathione Reductase is a crucial flavoenzyme that maintains the cellular pool of the antioxidant glutathione. atamanchemicals.commdpi.com This enzyme catalyzes the reduction of oxidized glutathione (GSSG) back to its reduced, active form (GSH), using NADPH as an electron donor. oregonstate.edunutritionalassessment.org The catalytic cycle of glutathione reductase is absolutely dependent on its FAD cofactor. oregonstate.edu GSH is a major endogenous antioxidant, protecting cells from damage by reactive oxygen species (ROS). mdpi.com
D-Araboflavin, as a riboflavin antagonist, can inhibit FAD-dependent glutathione reductase. This inhibition disrupts the glutathione redox cycle, leading to a decrease in the ratio of GSH to GSSG. A lower availability of reduced glutathione compromises the cell's ability to neutralize ROS, resulting in a state of oxidative stress. oregonstate.edu The activity of erythrocyte glutathione reductase is such a sensitive indicator of riboflavin status that it is the basis for the most common diagnostic test (the EGRAC test). nutritionalassessment.orgkcl.ac.uk Therefore, antagonism by D-araboflavin would be expected to significantly elevate the EGRAC value, indicating a functional riboflavin deficiency and impaired antioxidant capacity. nutritionalassessment.org
Table 2: Impact of D-Araboflavin on Antioxidant Enzyme Systems
| Enzyme | Flavin Cofactor | Function | Consequence of D-Araboflavin Modulation |
|---|---|---|---|
| Glutathione Reductase | FAD | Regenerates reduced glutathione (GSH) from its oxidized form (GSSG), a key step in antioxidant defense. oregonstate.edunutritionalassessment.org | Inhibition leads to a depletion of GSH, increasing cellular susceptibility to oxidative damage from reactive oxygen species. oregonstate.edu |
Biological Impact of D Araboflavin in Model Organisms and in Vitro Systems
Effects on Microbial Growth and Metabolism
Responses in Bacterial Strains (e.g., Bacillus subtilis, Streptomyces spp.)
No studies were identified that specifically investigated the response of Bacillus subtilis or Streptomyces species to the introduction of D-araboflavin. Research on these bacteria in the context of flavins is primarily focused on their own production of riboflavin (B1680620) or other flavin-related compounds, such as the riboflavin analog roseoflavin produced by some Streptomyces species. There is no available data on how externally supplied D-araboflavin influences their growth curves, metabolic pathways, or production of endogenous compounds.
Modulation of Fungal Physiology (e.g., Ashbya gossypii)
Similarly, the body of research on Ashbya gossypii centers on its role as a natural overproducer of riboflavin for industrial applications. There is no available information on how D-araboflavin affects its physiology, including any potential modulation of its growth, sporulation, or its own riboflavin biosynthesis.
Phenotypic Changes Associated with Flavin Pathway Disruption
While the disruption of the flavin pathway in various microorganisms is known to cause a range of phenotypic changes, including impaired growth and altered metabolism, no studies have been found that specifically attribute such changes to the action of D-araboflavin. The effects of other riboflavin analogs have been studied, but this information cannot be directly extrapolated to D-araboflavin without specific experimental evidence.
Investigations in Plant Metabolic Processes
The role of riboflavin in plant biology, particularly in photosynthesis and defense mechanisms, is an active area of research. However, specific investigations into the impact of D-araboflavin on these processes are absent from the available scientific literature.
Impact on Photosynthesis and Associated Flavin Functions
Flavins are essential cofactors for various enzymes involved in the photosynthetic electron transport chain. While deficiencies or alterations in riboflavin metabolism can impact photosynthesis, no studies have been published that examine the specific effects of D-araboflavin on this process. There is no data to suggest whether D-araboflavin can be utilized by plants, or if it acts as an antagonist to normal flavin functions in photosynthesis.
Studies on Plant Defense Mechanisms and Flavin Signaling
Riboflavin has been shown to act as a signaling molecule in plant defense, inducing systemic resistance to various pathogens. However, there is no research available to indicate whether D-araboflavin can elicit a similar response or if it interferes with riboflavin-mediated defense signaling.
In vitro Reconstitution of Flavin-Mediated Biochemical Reactions
No studies detailing the use of D-Araboflavin in the in vitro reconstitution of flavin-mediated biochemical reactions were identified. Research in this area predominantly utilizes commercially available and biologically prevalent flavins like riboflavin, FMN, and FAD to reconstitute apoenzymes (enzymes lacking their cofactor) and study their catalytic mechanisms.
Characterization of Enzyme Inhibition Kinetics
Specific data on the enzyme inhibition kinetics of D-Araboflavin are not present in the available literature. For a compound to be characterized as an enzyme inhibitor, studies would need to be conducted to determine parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). Such studies involving D-Araboflavin have not been published in the accessible scientific domain.
Evaluation of Flavin Binding Protein Interactions
Similarly, there is a lack of research evaluating the specific interactions between D-Araboflavin and flavin binding proteins. Studies on flavin-binding proteins, such as riboflavin-binding protein (RBP), have been extensive, but they have primarily focused on the binding affinity and specificity for riboflavin and its biologically active derivatives. Without experimental data, it is not possible to provide dissociation constants (Kd) or other thermodynamic parameters that would characterize the binding of D-Araboflavin to these proteins.
Advanced Analytical Methodologies for D Araboflavin Research
Spectroscopic Techniques for D-Araboflavin Detection and Quantification
Spectroscopic methods are fundamental in flavin research, leveraging the inherent ability of the isoalloxazine ring to absorb and emit light. These techniques are prized for their non-destructive nature and high sensitivity.
High-Resolution UV-Vis Spectrophotometry in Research Samples
High-resolution UV-Visible (UV-Vis) spectrophotometry is a cornerstone technique for the quantitative analysis of flavins. D-araboflavin, like its close analog riboflavin (B1680620), exhibits a characteristic absorption spectrum due to its conjugated isoalloxazine ring system. The spectrum typically shows major peaks in both the UV and visible regions.
In aqueous solutions, riboflavin displays distinct absorption maxima around 222 nm, 266 nm, 373 nm, and a prominent peak in the visible range at approximately 445 nm. researchgate.netstellarnet.us The peak at 445 nm is crucial for quantification as it is characteristic of the oxidized flavin and is less subject to interference from other cellular components that absorb in the UV range. unomaha.edu The molar absorptivity at this wavelength is a key parameter for concentration determination based on the Beer-Lambert law. Studies on riboflavin have shown that the molar extinction coefficient at around 440-445 nm is in the range of 11,800 to 13,100 L·mol⁻¹·cm⁻¹, depending on the pH and buffer composition. nih.govresearchgate.net For instance, in a citric acid buffer at pH 5.03, a molar absorptivity of 11,772.7 L·mol⁻¹·cm⁻¹ has been reported for riboflavin. nih.gov While specific data for D-araboflavin is scarce, its absorption profile is expected to be nearly identical to riboflavin due to the identical chromophore. The subtle difference in the polyol side chain (arabityl vs. ribityl) generally has a negligible effect on the electronic transitions of the isoalloxazine ring.
Table 1: Typical UV-Vis Absorption Maxima for Flavin Analogs in Aqueous Solution
| Wavelength (λmax) | Region | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| ~222 nm | UV | Not typically used for quantification | researchgate.net |
| ~266 nm | UV | High, but prone to interference | researchgate.netstellarnet.us |
| ~373 nm | UV | Moderate | researchgate.netstellarnet.us |
| ~445 nm | Visible | ~12,500 | unomaha.eduresearchgate.net |
This interactive table summarizes the characteristic absorption peaks for flavins like D-araboflavin. The values are based on data for riboflavin, which shares the same chromophore.
Advanced Fluorometric Methodologies for Tracking D-Araboflavin
Fluorometry offers a significant advantage in sensitivity over absorption spectrophotometry for flavin analysis. The native fluorescence of the flavin molecule allows for detection at very low concentrations. mdpi.com D-araboflavin, when excited by light of a specific wavelength, emits light at a longer wavelength.
For riboflavin and its analogs, excitation is typically performed near its absorption maximum in the visible range (~440-450 nm), with fluorescence emission observed around 520-530 nm. unimi.itnih.gov The fluorescence intensity is directly proportional to the concentration over a certain range, enabling precise quantification. Advanced techniques such as synchronous fluorescence spectroscopy, where both excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference, can enhance specificity and allow for the simultaneous determination of multiple fluorescent compounds in a mixture. mdpi.com The fluorescence quantum yield and lifetime are sensitive to the local environment, including solvent polarity and binding to proteins, providing a tool to study interactions. For example, the fluorescence of 8-amino-riboflavin, a derivative, has a quantum yield varying from 20% to 50% and lifetimes in the 2-5 ns range depending on the solvent. mdpi.com
Table 2: Typical Fluorescence Properties of Flavin Analogs
| Parameter | Typical Value | Significance | Reference |
| Excitation Wavelength (λex) | ~440-460 nm | Corresponds to the main visible absorption band. | europa.eunih.gov |
| Emission Wavelength (λem) | ~520-530 nm | Stokes shift allows for sensitive detection. | researchgate.netunimi.it |
| Quantum Yield (ΦF) | 0.2 - 0.5 | Highly dependent on solvent and molecular environment. | mdpi.com |
| Fluorescence Lifetime (τ) | 2 - 5 ns | Provides information on dynamic processes and quenching. | mdpi.com |
This interactive table outlines the key fluorescence characteristics used to detect and track D-araboflavin, based on established data for closely related flavins.
Chromatographic Separations for D-Araboflavin Characterization
Chromatographic techniques are indispensable for separating D-araboflavin from a complex matrix containing other flavins, its precursors, and degradation products.
High-Performance Liquid Chromatography (HPLC) in Flavin Analog Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of flavin analogs. mdpi.com Reversed-phase (RP) HPLC is the most common modality, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of flavins, including riboflavin, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD), is well-established. nih.govresearchgate.net
The key to separating D-araboflavin from riboflavin lies in the subtle difference in the stereochemistry of their sugar side chains. This difference in hydrophilicity can be exploited to achieve separation on an HPLC column. While baseline separation can be challenging, optimizing the mobile phase composition (e.g., buffer pH, organic modifier content) and temperature can improve resolution. nih.gov For instance, a study on riboflavin and its related compounds used a gradient elution with an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) on a C18 column, achieving good separation. nih.gov The use of different stationary phases, such as phenyl or cyano columns, can also offer alternative selectivity for flavin isomers. unimi.itclemson.edu Detection is typically performed using UV-Vis or fluorescence detectors set at the wavelengths described previously.
Table 3: Example HPLC Parameters for Flavin Analog Separation
| Parameter | Condition | Purpose | Reference |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard for separating moderately polar compounds. | europa.eu |
| Mobile Phase A | Aqueous buffer (e.g., 50 mM Ammonium Acetate, pH 6.0) | Controls retention and peak shape. | nih.gov |
| Mobile Phase B | Organic Modifier (e.g., Acetonitrile or Methanol) | Elutes compounds from the column. | nih.govnist.gov |
| Detection | Fluorescence (Ex: 450 nm, Em: 530 nm) | Provides high sensitivity and specificity. | nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns. | europa.eu |
This interactive table provides a typical set of starting conditions for developing an HPLC method for D-araboflavin profiling, based on successful methods for other flavins.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Flavins like D-araboflavin are non-volatile and require chemical derivatization to increase their volatility before GC analysis. Trimethylsilyl (TMS) derivatization is a common approach for compounds with hydroxyl groups, such as the arabityl side chain of D-araboflavin.
Mass Spectrometry-Based Approaches for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an essential tool for the unambiguous identification and precise quantification of D-araboflavin. When coupled with a separation technique like liquid chromatography (LC-MS), it provides unparalleled specificity and sensitivity.
The molecular weight of D-araboflavin is identical to that of riboflavin (376.36 g/mol ). researchgate.net In mass spectrometry, it will typically be observed as the protonated molecule [M+H]⁺ at m/z 377.14 in positive ion mode. The power of MS lies in tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint for structural confirmation. While the fragmentation of the isoalloxazine ring of D-araboflavin and riboflavin would be identical, subtle differences in the fragmentation of the sugar side chain could potentially be used to distinguish them, although this can be challenging. A study on a hexafluoro-D-araboflavin analog reported its mass spectrum, confirming the utility of MS for characterizing D-araboflavin derivatives. testcatalog.org
For quantitative analysis, LC-MS/MS operating in multiple reaction monitoring (MRM) mode is the method of choice. This technique offers high selectivity by monitoring a specific transition from a precursor ion to a product ion, minimizing matrix interference and achieving low detection limits, often in the nanomolar range. researchgate.netnih.gov
Table 4: Mass Spectrometric Parameters for D-Araboflavin Analysis
| Parameter | Description | Expected Value/Mode | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode | testcatalog.org |
| Parent Ion (MS1) | Protonated Molecule [M+H]⁺ | m/z 377.14 | researchgate.net |
| Fragmentation | Collision-Induced Dissociation (CID) | Produces characteristic product ions. | testcatalog.org |
| Product Ions (MS2) | Fragments of the parent molecule | Key fragments from the isoalloxazine ring (e.g., m/z 243) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For highly selective quantification. | nih.gov |
This interactive table details the expected mass spectrometric settings for the analysis of D-araboflavin, enabling its specific detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a gold standard for the analysis of vitamins like D-araboflavin in complex biological matrices such as blood, milk, and tissue. amegroups.orgnih.gov Its high sensitivity and specificity allow for the accurate measurement of low concentrations, distinguishing the analyte from a multitude of interfering substances. researchgate.netjournalwjarr.com
The successful application of LC-MS for analyzing B vitamins from biological samples involves several critical steps. biorxiv.org Sample preparation is paramount and typically includes protein precipitation to remove large macromolecules. biorxiv.orgmdpi.com Agents like trichloroacetic acid or a mixture of zinc sulfate (B86663) and methanol (B129727) are commonly used for this purpose. biorxiv.org This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify the sample and concentrate the analyte. researchgate.net
Chromatographic separation is most frequently achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). journalwjarr.commdpi.com C18 columns are a popular choice, providing good separation of water-soluble vitamins. mdpi.com The mobile phase typically consists of an aqueous component (often with a buffer like formic acid or ammonium acetate to improve ionization) and an organic solvent such as methanol or acetonitrile. mdpi.com
For detection, electrospray ionization (ESI) is the most common interface, usually operated in positive ion mode for D-araboflavin and its congeners, which readily form protonated molecules [M+H]⁺. biorxiv.orgmdpi.com The mass spectrometer then separates and detects these ions, providing quantitative data. The combination of retention time from the HPLC and the specific mass-to-charge ratio (m/z) from the MS provides excellent selectivity. mdpi.com
Table 1: Example Parameters for LC-MS Analysis of Riboflavin Isomers in Biological Samples
| Parameter | Description | Source |
|---|---|---|
| Sample Type | Whole blood, serum, milk, tissues | biorxiv.orgd-nb.info |
| Sample Preparation | Protein precipitation (e.g., with ZnSO4/Methanol) followed by SPE or LLE | biorxiv.orgresearchgate.net |
| Chromatography Column | Reversed-phase C18 (e.g., 2.5 µm particle size, 150 mm × 3 mm) | mdpi.com |
| Mobile Phase | Gradient elution with water (containing formic acid) and acetonitrile/methanol | biorxiv.orgmdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Single Ion Monitoring (SIM) | biorxiv.org |
Tandem Mass Spectrometry for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) significantly enhances the specificity of detection by monitoring the fragmentation of a specific precursor ion into product ions. acs.orgnih.gov This technique, often performed in Multiple Reaction Monitoring (MRM) mode, is crucial for definitive identification and quantification in complex mixtures. mdpi.com
In an MS/MS experiment for D-araboflavin, the protonated molecule [M+H]⁺ (the precursor ion) is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions). nih.gov These product ions are then detected in the second mass analyzer.
For riboflavin and its isomers, the precursor ion has an m/z of 377. The fragmentation pattern typically involves the cleavage of the ribityl side chain. Common fragment ions observed include those with m/z values of 255, 243, and 215. Monitoring the transition from the precursor ion to one or more of these product ions provides a highly specific analytical signal, minimizing the risk of false positives. mdpi.com
Table 2: Common Precursor and Product Ions for D-Araboflavin/Riboflavin in Tandem MS
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Fragmentation Pathway | Source |
|---|---|---|---|---|
| D-Araboflavin / Riboflavin | 377.1 | 255.1 | Loss of the ribityl side chain | mdpi.com |
| D-Araboflavin / Riboflavin | 377.1 | 243.1 | Further fragmentation of the isoalloxazine ring | mdpi.com |
| D-Araboflavin / Riboflavin | 377.1 | 215.1 | Additional fragmentation of the ring structure | mdpi.com |
Electrochemical Methods for Investigating D-Araboflavin's Redox Properties
Electrochemical methods are powerful tools for studying the redox-active isoalloxazine ring of D-araboflavin. researchgate.netjournalwjarr.com These techniques are generally rapid, sensitive, and cost-effective, making them suitable for various applications. mdpi.comcabidigitallibrary.org
Voltammetry for Redox Potential Determination
Voltammetry, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), is widely used to investigate the electrochemical behavior of riboflavin isomers. moca.net.uaresearchgate.net In these methods, the current response of the analyte is measured as a function of an applied potential. The resulting voltammogram reveals information about the redox potentials and the nature of the electron transfer process.
The electrochemistry of D-araboflavin is characterized by a quasi-reversible two-electron, two-proton transfer process. researchgate.net The exact peak potentials for the oxidation and reduction processes are dependent on the pH of the supporting electrolyte and the material of the working electrode. researchgate.net Various electrodes, including glassy carbon (GCE), boron-doped diamond (BDDE), and chemically modified electrodes, have been employed for these studies. researchgate.netresearchgate.net For instance, at a glassy carbon electrode modified with graphene, riboflavin exhibits well-defined redox peaks in a phosphate (B84403) buffer solution (pH 6.0). researchgate.net Using a boron-doped diamond electrode in a Britton-Robinson buffer at pH 2, riboflavin shows a quasi-reversible reaction with oxidation and reduction peaks at distinct potentials. researchgate.net
Table 3: Voltammetric Data for Riboflavin Isomers on Various Electrodes
| Electrode | Technique | Supporting Electrolyte (pH) | Oxidation Peak (Epa) | Reduction Peak (Epc) | Source |
|---|---|---|---|---|---|
| Graphene Modified GCE | CV | Phosphate Buffer (6.0) | -0.45 V | -0.50 V | researchgate.net |
| Boron-Doped Diamond (BDDE) | CV | Britton-Robinson Buffer (2.0) | +0.10 V | +0.05 V | researchgate.net |
| Poly(arginine) Modified CPE | DPV | Phosphate Buffer (6.0) | -0.492 V | N/A | moca.net.ua |
| VMSF/p-GCE | CV | Phosphate Buffer (7.0) | -0.48 V | -0.55 V | nih.gov |
*Potentials are typically reported vs. Ag/AgCl reference electrode.
Amperometric Detection in Flow Systems
Amperometry in a flow injection analysis (FIA) system offers a rapid and automated method for the quantitative determination of D-araboflavin. nih.gov In this setup, a precise volume of the sample is injected into a continuously flowing carrier stream that transports it to an electrochemical detector. researchgate.net The detector holds a working electrode at a constant potential sufficient to oxidize or reduce the analyte. nih.gov
The resulting current is directly proportional to the analyte's concentration. The choice of applied potential is critical and is determined from hydrodynamic voltammograms. nih.govnih.gov This potential should be set on the plateau of the voltammetric wave to ensure sensitivity and minimize interference from other compounds. FIA systems are known for their high sample throughput, low reagent consumption, and good reproducibility. For example, an FIA system with an unmodified boron-doped diamond electrode has been used for the sensitive detection of electroactive pharmaceutical compounds, demonstrating the potential of this setup for routine analysis. nih.gov
Table 4: Typical Parameters for FIA with Amperometric Detection
| Parameter | Typical Value/Condition | Purpose | Source |
|---|---|---|---|
| Working Electrode | Glassy Carbon, BDDE, Modified Electrodes | Provides the surface for the redox reaction. | nih.govresearchgate.net |
| Applied Potential | Fixed potential on the mass-transport limited region (e.g., +0.30 V to -0.50 V) | To ensure the analyte is efficiently oxidized or reduced. | nih.gov |
| Carrier Solution | Buffer solution (e.g., Phosphate buffer, pH 7-9) | Maintains constant pH and ionic strength. | nih.gov |
| Flow Rate | 0.5 - 2.0 mL/min | Controls residence time and sample dispersion. | researchgate.net |
| Injection Volume | 20 - 100 µL | Introduces a reproducible amount of sample. | researchgate.net |
| Detection Limit | Nanomolar (nM) to low Micromolar (µM) range | Indicates the sensitivity of the method. | nih.govnih.gov |
Biotechnological and Synthetic Biology Approaches Involving D Araboflavin
Genetic Engineering Strategies for Modulating D-Araboflavin Biosynthesis (if applicable)
As an unnatural analog, the biosynthesis of D-araboflavin is not a naturally occurring pathway in microorganisms. However, the extensive knowledge of the riboflavin (B1680620) biosynthesis pathway provides a foundation for developing genetic engineering strategies to produce D-araboflavin and other flavin analogs. frontiersin.orgresearchgate.net These strategies primarily revolve around the manipulation of the existing riboflavin biosynthesis machinery.
Identification and Manipulation of Relevant Gene Clusters
The biosynthesis of riboflavin initiates from guanosine (B1672433) triphosphate (GTP) and ribulose-5-phosphate (Ru5P) and proceeds through a series of enzymatic steps catalyzed by proteins encoded by the rib operon in many bacteria, such as Bacillus subtilis, or by individual genes in fungi like Ashbya gossypii. frontiersin.orgnih.govwikipedia.orgfrontiersin.org Key genes in this pathway include ribA (GTP cyclohydrolase II), ribB (3,4-dihydroxy-2-butanone-4-phosphate synthase), ribD (bifunctional deaminase/reductase), ribH (lumazine synthase), and ribE (riboflavin synthase). frontiersin.orgnih.gov
The production of D-araboflavin would necessitate the substitution of the D-ribityl side chain of riboflavin with a D-arabityl moiety. This modification could theoretically be achieved by altering the substrate specificity of the enzymes involved in the formation of the polyol side chain. The key challenge lies in the enzymatic synthesis of D-arabityl precursors and their subsequent incorporation into the flavin isoalloxazine ring.
Table 1: Key Genes in the Riboflavin Biosynthesis Pathway and Potential Manipulation for Analog Production
| Gene | Encoded Enzyme | Function in Riboflavin Biosynthesis | Potential Strategy for D-Araboflavin Production |
| ribA | GTP cyclohydrolase II | Catalyzes the first committed step, converting GTP. | Overexpression to increase precursor supply. nih.gov |
| ribB | 3,4-dihydroxy-2-butanone-4-phosphate synthase | Synthesizes one of the precursors for lumazine (B192210) synthase. | Engineering for altered substrate specificity to accept an arabinose-derived precursor. |
| ribD | Bifunctional deaminase/reductase | Involved in the formation of the ribityl side chain precursor. | Directed evolution to alter stereospecificity of the reductase domain. |
| ribE | Riboflavin synthase | Catalyzes the final step, the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine (B135004) to form riboflavin. frontiersin.org | Engineering to accept a D-arabityllumazine substrate. nih.govnih.gov |
This table is based on established knowledge of the riboflavin pathway and outlines theoretical strategies for D-araboflavin production, as direct biotechnological synthesis of D-araboflavin has not been extensively reported.
Directed Evolution and Strain Improvement for Analog Production
Directed evolution is a powerful technique for altering the substrate specificity and catalytic activity of enzymes. core.ac.uk In the context of D-araboflavin production, directed evolution could be applied to key enzymes of the riboflavin pathway. For instance, riboflavin synthase (ribE) could be subjected to random mutagenesis and screening to identify variants capable of utilizing a D-arabityl-lumazine precursor. nih.govnih.gov
Furthermore, strain improvement strategies, traditionally used for enhancing riboflavin production, can be adapted for analog production. The use of toxic flavin analogs, such as roseoflavin, has been successful in selecting for riboflavin-overproducing mutants of various microorganisms, including Lactobacillus plantarum and Propionibacterium freudenreichii. frontiersin.org This approach relies on the principle that overproduction of the natural flavin can outcompete the toxic analog, conferring resistance. A similar strategy could be envisioned using a toxic analog to select for strains that have been engineered to produce D-araboflavin.
Utilization of D-Araboflavin as a Research Tool in Microbial Cell Factories
Microbial cell factories are engineered microorganisms used for the production of valuable chemicals, fuels, and pharmaceuticals. nih.govnih.govnih.gov Flavin analogs like D-araboflavin can serve as valuable research tools to understand and optimize these production systems. nih.gov
Probing Flavin Pathway Dynamics in Engineered Microorganisms
The introduction of D-araboflavin to a microbial culture can be used to probe the dynamics of the native flavin pathway. lookchem.com As an antagonist, D-araboflavin can compete with riboflavin for binding to flavoenzymes and regulatory elements like riboswitches. atamanchemicals.comribocentre.org By observing the metabolic response of the microorganism to the presence of D-araboflavin, researchers can gain insights into the flux through the riboflavin biosynthesis pathway, the regulatory mechanisms governing it, and the substrate specificity of flavin-dependent enzymes. nih.govtemple.edu
For example, studying the changes in gene expression of the rib operon in response to D-araboflavin could elucidate the sensitivity and specificity of the FMN riboswitch, a key regulatory element in many bacteria. temple.edu
Development of Biosensors Utilizing Flavin Analog Interactions
Fluorescent properties of flavins make them suitable for the development of biosensors. researchgate.net Genetically encoded biosensors based on fluorescent proteins have been developed to monitor the intracellular concentrations of various metabolites. While not as inherently fluorescent as some other flavins, the interaction of D-araboflavin with specific flavoproteins could be harnessed to create novel biosensors.
One approach involves the use of Förster Resonance Energy Transfer (FRET). A FRET-based biosensor could be constructed using a flavin-binding protein fused to two different fluorescent proteins. The binding of D-araboflavin could induce a conformational change in the protein, altering the distance or orientation between the two fluorophores and thus changing the FRET signal. Such a biosensor could be used to monitor the intracellular concentration of D-araboflavin or to screen for enzymes with altered specificity towards this analog. Bioluminescent bacterial systems, which utilize flavin mononucleotide (FMN) as a cofactor for luciferase, also present a platform for developing biosensors based on flavin analogs. mdpi.com
in silico Modeling of D-Araboflavin-Protein Interactions
Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable tools for understanding the interactions between small molecules and proteins at an atomic level. nih.govnih.gov These approaches can be applied to predict and analyze the binding of D-araboflavin to various flavoproteins.
In silico docking studies can predict the binding pose and affinity of D-araboflavin within the active site of a target flavoenzyme. nih.gov By comparing the docked conformation of D-araboflavin with that of riboflavin, researchers can identify key amino acid residues that determine substrate specificity. This information is crucial for designing site-directed mutagenesis experiments to engineer enzymes with altered preferences for flavin analogs.
Molecular dynamics simulations can provide insights into the dynamic behavior of the D-araboflavin-protein complex over time. lookchem.com These simulations can reveal how the binding of the analog affects the protein's conformational flexibility and dynamics, which can in turn influence its catalytic activity.
Table 2: Representative Flavoproteins for in silico Docking Studies with D-Araboflavin
| Flavoprotein | PDB ID (Example) | Organism | Potential Insights from Docking with D-Araboflavin |
| Riboflavin Synthase | 1I8D | Escherichia coli | Understanding the structural basis for substrate specificity in the final step of riboflavin biosynthesis. nih.gov |
| Riboflavin Kinase | 2VBS | Schizosaccharomyces pombe | Predicting the efficiency of D-araboflavin phosphorylation, a key step for its potential metabolic activation or inhibition. |
| FMN Riboswitch | 3F2Q | Bacillus subtilis | Elucidating the molecular recognition of flavins by regulatory RNA elements. temple.edu |
| Old Yellow Enzyme | 1OYB | Saccharomyces pastorianus | Investigating the impact of the altered side chain on the catalytic activity of a classic flavoenzyme. |
This table provides examples of flavoproteins that would be relevant targets for in silico studies with D-araboflavin to understand its biological effects and to guide protein engineering efforts.
Emerging Research Perspectives and Future Directions in D Araboflavin Studies
Elucidating Novel Biological Functions of D-Araboflavin Beyond Antagonism
The predominant view of D-Araboflavin is that of a competitive inhibitor, a molecule that competes with riboflavin (B1680620) for the enzyme flavokinase, leading to the formation of D-araboflavin-5'-phosphate. This analog is then thought to disrupt the function of flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) dependent enzymes. Yet, this broad antagonism may obscure more specific or novel biological activities.
Future research aims to explore whether D-Araboflavin's effects are uniformly antagonistic across the entire flavoproteome—the complete set of proteins that utilize flavin cofactors. It is conceivable that D-Araboflavin or its phosphorylated derivative may exhibit differential affinities for various apo-flavoenzymes (the protein part of an enzyme without its cofactor). Such specificity could mean that D-Araboflavin might selectively inhibit certain metabolic pathways while leaving others relatively unaffected. This could lead to biological outcomes more complex than simple growth inhibition. For instance, selective inhibition of specific monoamine oxidases or nitric oxide synthases could have nuanced physiological effects that are not merely a reflection of general vitamin B2 deficiency. Investigating these possibilities could reveal previously unappreciated roles for D-Araboflavin as a modulator of specific cellular processes.
Integrative Omics Approaches to Understand System-Wide Impacts
To move beyond the study of single enzymes and understand the holistic impact of D-Araboflavin on a biological system, the application of "omics" technologies is a critical future direction. These approaches can provide an unbiased, system-wide view of the molecular changes induced by D-Araboflavin exposure.
Transcriptomics, the study of the complete set of RNA transcripts, can reveal how D-Araboflavin exposure alters gene expression. By displacing natural flavin cofactors, D-Araboflavin could trigger cellular stress responses, alter the expression of genes encoding flavoenzymes, or affect metabolic pathways at the transcriptional level. A future transcriptomic study could expose a model organism (e.g., Saccharomyces cerevisiae or a human cell line) to D-Araboflavin and use RNA-sequencing to identify differentially expressed genes.
The anticipated findings might include the upregulation of genes involved in riboflavin transport and biosynthesis as a compensatory response, as well as genes related to oxidative stress, given the central role of flavoenzymes in redox homeostasis. The table below illustrates the type of data that such a hypothetical experiment could generate.
Illustrative Example of Potential Transcriptomic Findings: This table is a hypothetical representation of results from a future study and is for illustrative purposes only.
| Gene | Pathway | Fold Change (Log2) | Putative Function/Response |
|---|---|---|---|
| RIB5 | Riboflavin Biosynthesis | +2.5 | Compensatory upregulation to produce more riboflavin |
| HSP26 | Protein Folding/Stress Response | +1.8 | Response to misfolded or unstable apo-flavoenzymes |
| NDI1 | Mitochondrial Respiration | -1.5 | Inhibition of Complex I-related gene expression |
| GSR1 | Oxidative Stress | +2.1 | Response to redox imbalance from glutathione (B108866) reductase inhibition |
Proteomic and metabolomic analyses would provide downstream validation of transcriptomic findings and offer deeper insights. Proteomics can quantify changes in protein levels, identifying specific flavoenzymes that are destabilized or degraded upon the binding of D-araboflavin-5'-phosphate instead of FMN.
Metabolomics, the large-scale study of small molecules (metabolites), would directly reveal the functional consequences of flavoenzyme inhibition. This could involve the accumulation of substrates of inhibited enzymes and the depletion of their products. For example, inhibition of FAD-dependent acyl-CoA dehydrogenases would lead to a buildup of specific fatty acids.
The following table provides a hypothetical example of what a metabolomics study might uncover, linking specific metabolite changes to the inhibition of known flavoenzymes.
Illustrative Example of Potential Metabolomic Findings: This table is a hypothetical representation of results from a future study and is for illustrative purposes only.
| Metabolite | Change in Abundance | Associated Flavoenzyme (Inhibited) | Metabolic Pathway |
|---|---|---|---|
| Homocysteine | Increased | Methylenetetrahydrofolate Reductase (MTHFR) | One-Carbon Metabolism |
| Octanoyl-CoA | Increased | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Fatty Acid Beta-Oxidation |
| Kynurenine | Increased | Kynurenine 3-monooxygenase | Tryptophan Metabolism |
| Glutathione (reduced, GSH) | Decreased | Glutathione Reductase (GR) | Oxidative Stress Response |
Development of D-Araboflavin as a Probe for Flavin-Dependent Processes
The fact that D-Araboflavin is a substrate for flavokinase makes it a promising candidate for development into a chemical probe. By synthesizing modified versions of D-Araboflavin—for instance, by attaching fluorescent tags or "click chemistry" handles—researchers could create powerful tools to study flavin metabolism. A fluorescently-labeled D-Araboflavin could be used to visualize the transport and subcellular localization of flavins in living cells. Furthermore, an affinity-tagged D-Araboflavin analog could be used in pull-down experiments to identify and isolate proteins that bind flavin analogs, helping to map the functional flavoproteome and discover previously unknown flavin-binding proteins. Such probes would be invaluable for studying the dynamics of flavin cofactor incorporation and turnover in health and disease.
Addressing Unresolved Questions in D-Araboflavin's Metabolism and Action
Despite decades of knowledge, fundamental questions about D-Araboflavin remain. A primary unresolved issue is the precise biochemical fate and activity of D-araboflavin-5'-phosphate. While it is presumed to be a competitive inhibitor, detailed kinetic studies are lacking for most flavoenzymes. Key questions for future research include:
Enzyme Specificity: Which specific flavoenzymes are most potently inhibited by D-araboflavin-5'-phosphate? Are there any that are resistant to its effects?
Inhibition Kinetics: What is the precise mechanism of inhibition (e.g., competitive, non-competitive, irreversible) for key flavoenzyme targets?
FAD Analog Formation: Can D-araboflavin-5'-phosphate be further converted into a D-araboflavin adenine dinucleotide (D-AFAD) analog by FAD synthetase? If so, how does this molecule interact with FAD-dependent enzymes?
In Vivo Consequences: Beyond general growth inhibition, what are the specific physiological consequences of targeting the flavoproteome with D-Araboflavin in complex organisms?
Answering these questions will require a combination of classical enzymology, structural biology to understand how the analog binds to enzyme active sites, and the advanced omics approaches discussed above. Resolving these fundamental aspects of D-Araboflavin's action will not only deepen our understanding of flavin biology but could also pave the way for its use as a targeted tool in biomedical research.
Q & A
Q. How should researchers address ethical concerns in animal studies involving D-Araboflavin’s toxicity?
- Methodological Answer : Follow ARRIVE guidelines for experimental design: justify sample sizes via power analysis, include sham controls, and monitor adverse events (e.g., weight loss, organ histopathology). Use non-invasive imaging (MRI/PET) where possible. Publish raw data in repositories like Figshare to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
